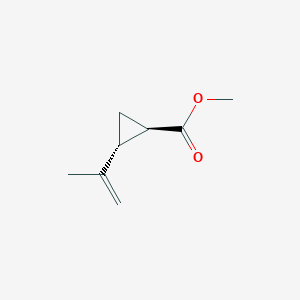
2-Propenoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoyl bromide, also known as acryloyl bromide, is an organic compound with the formula CH₂=CHCOBr. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both the carbon-carbon double bond and the acyl bromide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propenoyl bromide can be synthesized through the bromination of acryloyl chloride. The reaction involves the addition of bromine to acryloyl chloride in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, this compound is produced by the bromination of acrylic acid or its derivatives. The process involves the use of bromine and a suitable catalyst under controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoyl bromide undergoes various types of chemical reactions, including:
Addition Reactions: The carbon-carbon double bond can participate in addition reactions with nucleophiles.
Substitution Reactions: The acyl bromide group can undergo nucleophilic substitution reactions.
Polymerization: The compound can polymerize to form polyacryloyl bromide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Iron(III) bromide and other Lewis acids are used as catalysts in various reactions.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Major Products Formed
Amides: Reaction with amines.
Esters: Reaction with alcohols.
Thioesters: Reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-Propenoyl bromide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Polymer Chemistry: In the production of polymers and copolymers with specific properties.
Material Science: As a precursor for the synthesis of advanced materials with unique characteristics.
Wirkmechanismus
The reactivity of 2-Propenoyl bromide is primarily due to the presence of the acyl bromide group, which is highly electrophilic. This allows the compound to react readily with nucleophiles, leading to the formation of various derivatives. The carbon-carbon double bond also contributes to its reactivity, enabling addition reactions and polymerization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acryloyl chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
Acrylic acid: Contains a carboxylic acid group instead of an acyl bromide group.
Methacryloyl bromide: Contains a methyl group on the carbon-carbon double bond.
Uniqueness
2-Propenoyl bromide is unique due to its combination of the acyl bromide group and the carbon-carbon double bond, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the production of a wide range of chemical compounds.
Eigenschaften
IUPAC Name |
prop-2-enoyl bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO/c1-2-3(4)5/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQXLMJSFGLQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459338 |
Source


|
| Record name | 2-Propenoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14989-79-8 |
Source


|
| Record name | 2-Propenoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
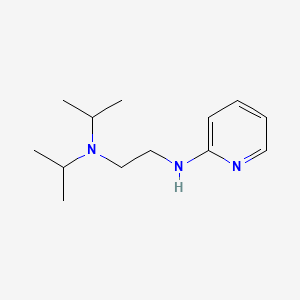

![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
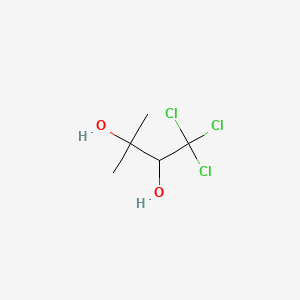


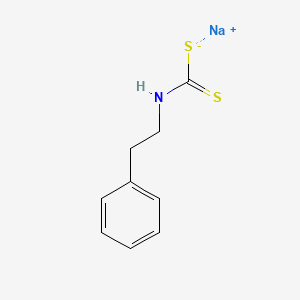
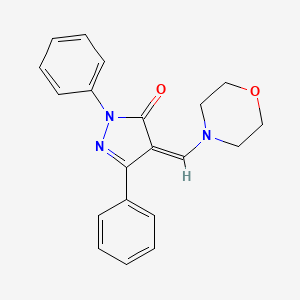
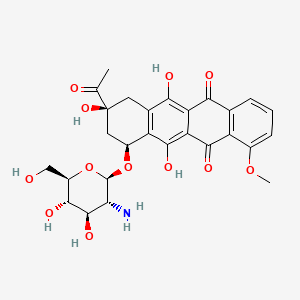
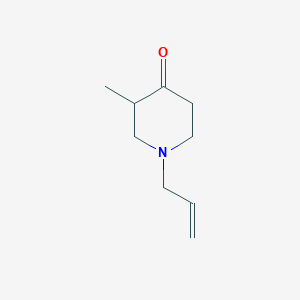
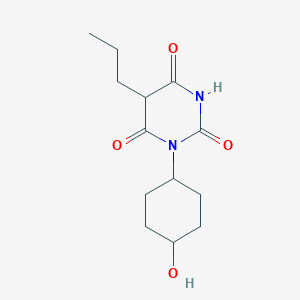

![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)
